

The Multifaceted Role of Interleukin-24 in Non-Malignant Pathologies: A Technical Guide

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Abstract

Interleukin-24 (IL-24), a member of the IL-10 cytokine family, has garnered significant attention for its tumor-suppressing properties. However, a growing body of evidence reveals its complex and often contradictory roles in a wide range of non-cancerous conditions. This technical guide provides an in-depth exploration of the non-malignant functions of IL-24, with a focus on inflammatory and autoimmune diseases, wound healing, and infectious and metabolic diseases. We present a comprehensive overview of the current understanding of IL-24's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of IL-24 as a potential therapeutic target or agent in various non-oncological contexts.

Introduction

Interleukin-24, also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a pleiotropic cytokine with a dual role in cellular processes.^{[1][2]} While its function as a pro-apoptotic and anti-angiogenic agent in cancer is well-documented, its activities in non-cancerous biological processes are more nuanced, exhibiting both pro- and anti-inflammatory properties depending on the cellular and disease context.^[2] IL-24 is produced by a variety of immune cells, including activated monocytes, macrophages, and T helper 2 (Th2) cells, as well

as non-immune cells like keratinocytes.[2][3] It exerts its effects by binding to two distinct heterodimeric receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[2] This binding predominantly activates the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT1 and STAT3.[4] This guide delves into the non-cancer related functions of IL-24, providing a technical overview for the scientific community.

IL-24 in Inflammatory and Autoimmune Diseases

IL-24 plays a significant, albeit complex, role in the pathogenesis of several inflammatory and autoimmune diseases. Its expression is often elevated in inflamed tissues, where it can contribute to both the perpetuation and resolution of the inflammatory response.

Psoriasis

Psoriasis is a chronic inflammatory skin condition characterized by keratinocyte hyperproliferation. IL-24, along with other IL-20 subfamily cytokines, is upregulated in psoriatic lesions.[2] It is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and IL-17A.[2] In turn, IL-24 can stimulate keratinocytes to produce various pro-inflammatory molecules, including chemokines and other cytokines, thereby amplifying the inflammatory cascade.[5]

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease affecting the joints, IL-24 is detected in the synovial fluid and membrane of patients.[3] It can induce the production of Monocyte Chemoattractant Protein-1 (MCP-1) in synovial fluid mononuclear cells, suggesting a role in recruiting inflammatory cells to the joint.[3]

Inflammatory Bowel Disease (IBD)

Elevated expression of IL-24 has been observed in the inflamed mucosa of patients with Crohn's disease and ulcerative colitis.[6] In this context, IL-24 is thought to have a more protective role, as it can increase the expression of mucins, which are crucial for maintaining the integrity of the intestinal barrier.[6]

Eczema (Atopic Dermatitis)

Recent studies have shown significantly higher serum levels of IL-24 in patients with eczema compared to healthy individuals, indicating its potential as a biomarker and its involvement in the inflammatory processes of this skin condition.[\[7\]](#)

Table 1: Quantitative Data on IL-24 Levels in Inflammatory Diseases

Disease	Sample Type	Patient Group	IL-24 Concentration (pg/mL)	Control Group	IL-24 Concentration (pg/mL)	Reference
Eczema	Serum	Eczema Patients (n=82)	41.6 (IQR: 28.9–53.6)	Healthy Controls (n=63)	9.8 (IQR: 0.8–19.6)	[7]

IQR: Interquartile Range

IL-24 in Wound Healing

The role of IL-24 in wound healing is multifaceted, with evidence suggesting both beneficial and detrimental effects.

During the normal wound healing process, IL-24 expression is transiently upregulated in keratinocytes.[\[8\]](#) It is thought to play a role in the later stages of wound repair by inhibiting the proliferation and migration of keratinocytes, which is necessary for the cessation of re-epithelialization once the wound is closed.[\[9\]](#) However, in chronic wounds, IL-24 levels are persistently elevated, which may contribute to the non-healing phenotype by continuously inhibiting keratinocyte migration.

Table 2: Effect of IL-24 on Cellular Processes in Wound Healing

Cell Type	Process	Effect of IL-24	Quantitative Measure	Reference
Human Keratinocytes	Migration	Inhibition	54% inhibition of TGF α -induced migration	[10]
Fibroblasts (L929 cells)	Proliferation	Acceleration	Dose-dependent increase in proliferation with rIL-24 (0-180 ng/mL)	[1]
Primary Duodenal Myofibroblasts	Proliferation	Decrease	Significant decrease in endogenous and PDGF-B induced proliferation	[11]

IL-24 in Infectious Diseases

IL-24 is involved in the host defense against both bacterial and viral pathogens. It can modulate the immune response to infection and, in some cases, directly inhibit pathogen replication.

In bacterial infections, such as those caused by *Salmonella typhimurium*, IL-24 has a protective effect by stimulating neutrophils to produce Th1 cytokines like IFN- γ and IL-12, which in turn activates CD8 $^{+}$ T cells.[12] In the context of viral infections, IL-24 has been shown to inhibit the replication of influenza A virus in vitro by inducing apoptosis in infected cells in a TLR3-dependent manner.

IL-24 in Metabolic Disorders

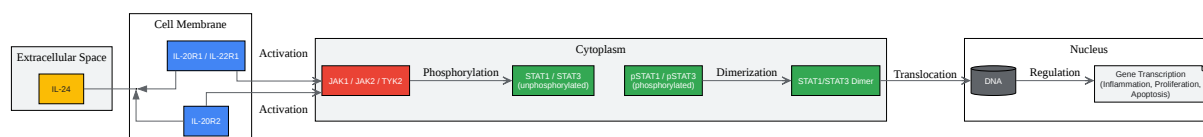
Emerging evidence suggests a role for IL-24 in metabolic regulation. In metabolic dysfunction-associated steatohepatitis (MASH), lower IL-24 expression is associated with disease severity. IL-24 has been shown to ameliorate liver steatosis, inflammation, and insulin resistance in mouse models of MASH. Mechanistically, IL-24 appears to regulate hepatocyte autophagy and lipid metabolism.

Signaling Pathways

The biological effects of IL-24 are primarily mediated through the activation of the JAK/STAT signaling pathway upon binding to its receptors.

Canonical JAK/STAT Signaling

Binding of IL-24 to the IL-20R1/IL-20R2 or IL-22R1/IL-20R2 receptor complexes leads to the phosphorylation and activation of JAK1, JAK2, and TYK2. These activated kinases then phosphorylate STAT1 and STAT3, which dimerize and translocate to the nucleus to regulate the transcription of target genes.[4]



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Canonical IL-24 JAK/STAT Signaling Pathway.

Non-Canonical Signaling

In addition to the JAK/STAT pathway, IL-24 can also activate other signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[13] The activation of these alternative pathways may contribute to the diverse and context-dependent functions of IL-24.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the non-cancer related functions of IL-24.

Quantification of IL-24 by ELISA

Objective: To measure the concentration of IL-24 in biological fluids such as serum, plasma, or cell culture supernatants.

Protocol:

- **Plate Preparation:** Coat a 96-well microplate with a capture antibody specific for human IL-24 overnight at room temperature. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature. Wash the plate again.[\[14\]](#)
- **Standard and Sample Preparation:** Prepare a serial dilution of recombinant human IL-24 to generate a standard curve (e.g., 4000 pg/mL to 62.5 pg/mL). Dilute samples as necessary in the assay diluent.[\[15\]](#)
- **Incubation:** Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature. Wash the plate.[\[15\]](#)
- **Detection:** Add 100 µL of a biotinylated detection antibody specific for human IL-24 to each well. Incubate for 2 hours at room temperature. Wash the plate. Add 100 µL of streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark. Wash the plate.[\[14\]](#)
- **Development and Reading:** Add 100 µL of TMB substrate solution to each well and incubate for 20 minutes at room temperature in the dark. Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[\[14\]](#)
- **Data Analysis:** Generate a standard curve by plotting the absorbance values against the corresponding IL-24 concentrations. Calculate the concentration of IL-24 in the samples by interpolating their absorbance values from the standard curve.

Analysis of IL-24 Protein Expression by Western Blot

Objective: To detect and semi-quantify the expression of IL-24 protein in cell or tissue lysates.

Protocol:

- **Sample Preparation:** Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against IL-24 overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensity using densitometry software and normalize to a loading control such as β -actin or GAPDH.

In Situ Localization of IL-24 by Immunohistochemistry (IHC)

Objective: To visualize the expression and localization of IL-24 protein in tissue sections.

Protocol:

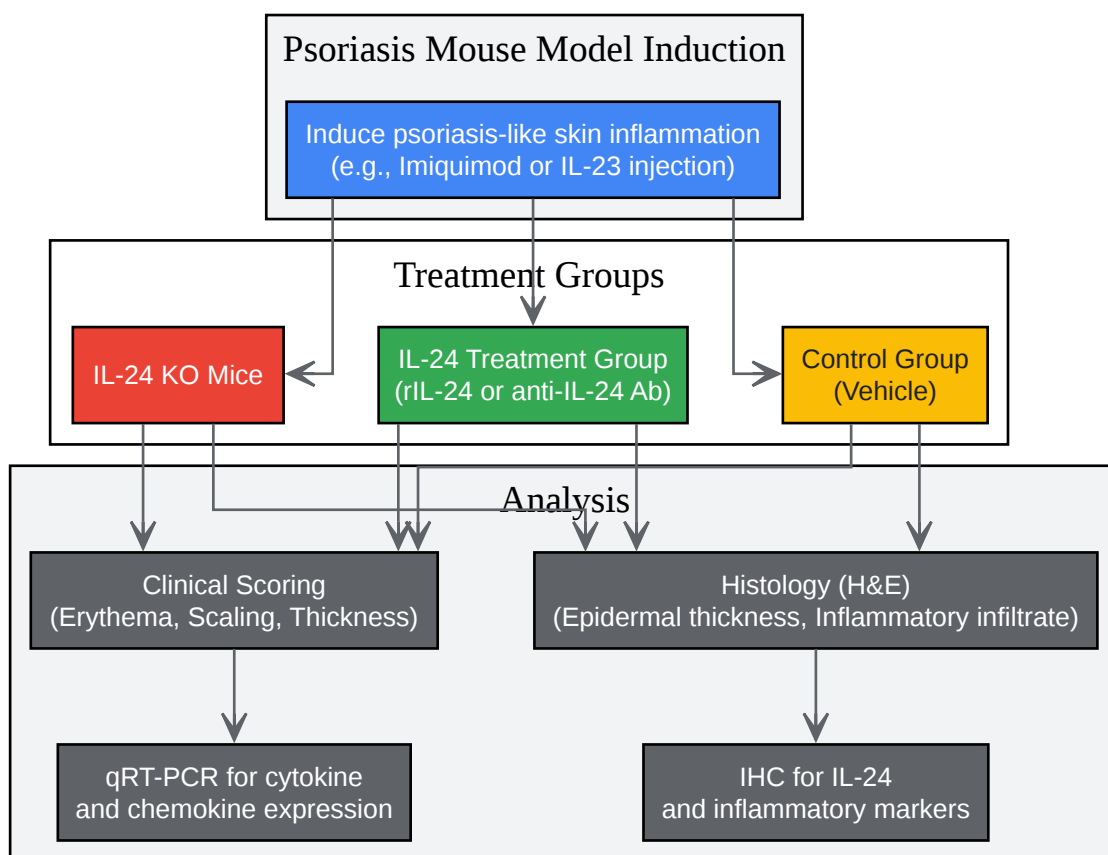
- **Tissue Preparation:** Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with a primary antibody against IL-24 overnight at 4°C in a humidified chamber.
- **Secondary Antibody and Detection:** Wash the sections with PBS. Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
- **Counterstaining and Mounting:** Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
- **Microscopy:** Examine the sections under a light microscope to assess the staining intensity and localization of IL-24.

Experimental Workflows

This section provides diagrams of typical experimental workflows for investigating the non-cancer related functions of IL-24.

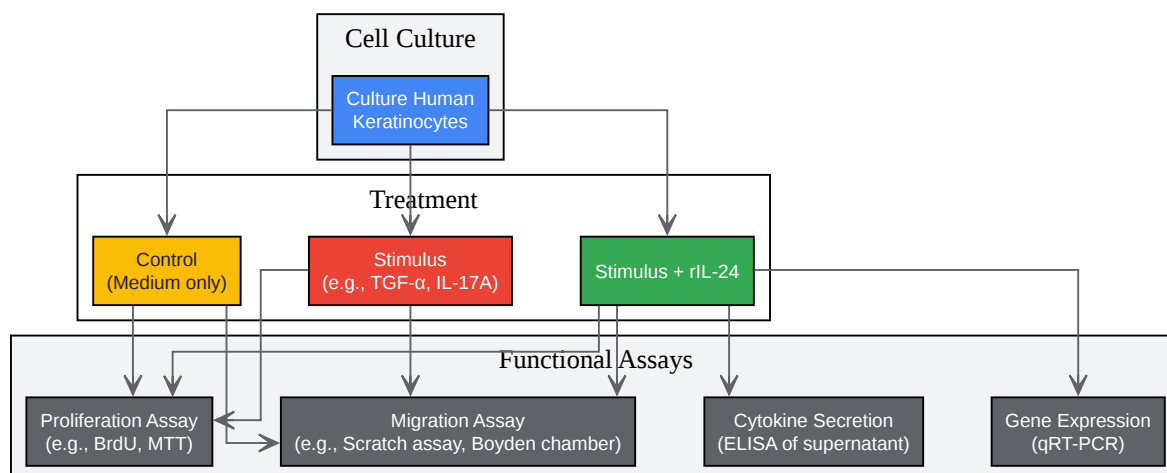
Investigating IL-24 in a Mouse Model of Psoriasis



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Workflow for studying IL-24 in a psoriasis mouse model.

Investigating IL-24's Effect on Keratinocyte Function



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Workflow for assessing IL-24's impact on keratinocytes.

Conclusion

Interleukin-24 is a pleiotropic cytokine with a complex and context-dependent role in a variety of non-malignant diseases. Its dual pro- and anti-inflammatory functions make it a challenging but potentially rewarding target for therapeutic intervention. A thorough understanding of its signaling pathways and its precise functions in different pathological settings is crucial for the development of effective and safe IL-24-based therapies. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of IL-24 biology and to design robust experimental strategies to further elucidate its role in human health and disease. Future research should focus on delineating the specific factors that determine the pro- versus anti-inflammatory nature of IL-24 in different tissues and disease states, which will be critical for harnessing its therapeutic potential.

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